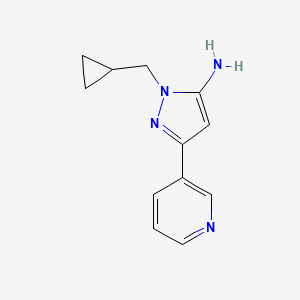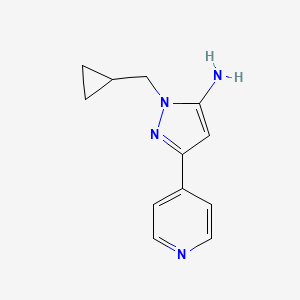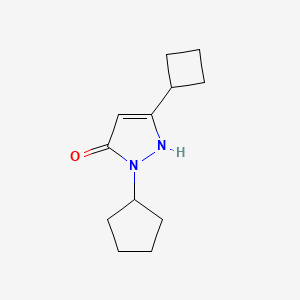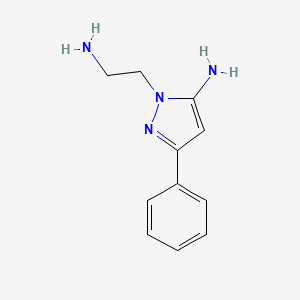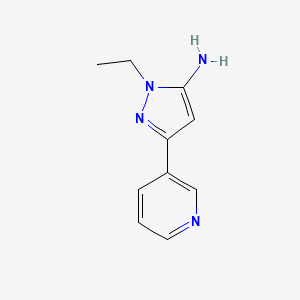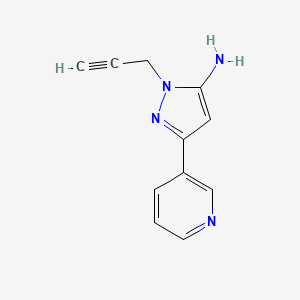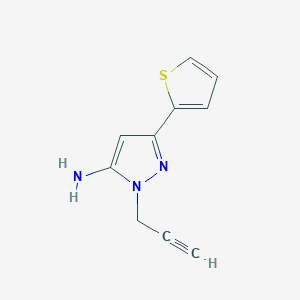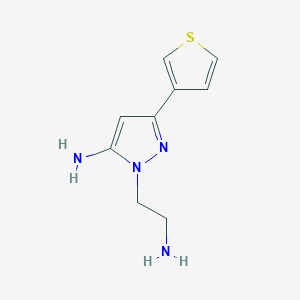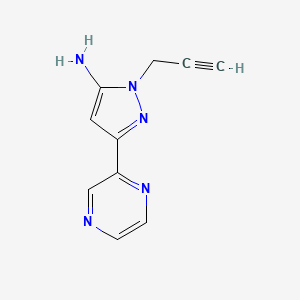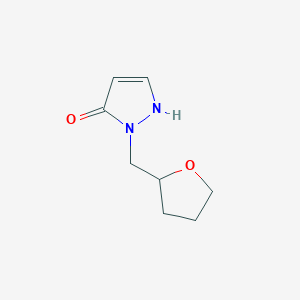![molecular formula C11H13N3O B1483994 2-(Cyclopropylméthyl)-2,4,6,7-tétrahydropyrano[4,3-c]pyrazole-3-carbonitrile CAS No. 2098138-31-7](/img/structure/B1483994.png)
2-(Cyclopropylméthyl)-2,4,6,7-tétrahydropyrano[4,3-c]pyrazole-3-carbonitrile
Vue d'ensemble
Description
“2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile” is a complex organic compound. It belongs to the class of compounds known as pyranopyrazoles . These compounds are composed of fused pyran and pyrazole rings and have shown promising antimicrobial, anticancer, anti-inflammatory, and antiviral properties .
Synthesis Analysis
The synthesis of pyranopyrazoles has been achieved through various methods. One such method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method involves a sequential opening/closing cascade reaction and offers several advantages, including room temperature conditions, short reaction time, and operational simplicity . Another method involves a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyranopyrazoles include a sequential opening/closing cascade reaction . This reaction involves the use of a catalyst, such as AC-SO3H , or a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .
Applications De Recherche Scientifique
Synthèse en chimie verte
La synthèse des dérivés de dihydropyrano[2,3-c]pyrazole peut être réalisée en utilisant des méthodes respectueuses de l'environnement. Par exemple, les nano-coquilles d'œuf/Ti (IV) ont été utilisés comme catalyseur à base naturelle pour la synthèse de ces composés dans des conditions sans solvant . Cette approche s'aligne sur les principes de la chimie verte, visant à réduire ou à éliminer l'utilisation et la production de substances dangereuses.
Activité antibactérienne
Les dérivés de pyrano[2,3-c]pyrazole ont été évalués pour leurs activités antibactériennes contre les bactéries à Gram négatif et à Gram positif . Leur potentiel en tant qu'agents antibactériens les rend précieux dans le développement de nouveaux médicaments pour lutter contre les infections bactériennes.
Propriétés anti-inflammatoires et analgésiques
Ces composés présentent des propriétés anti-inflammatoires et analgésiques significatives, ce qui en fait des candidats au développement de nouveaux médicaments anti-inflammatoires . Leur capacité à soulager la douleur et à réduire l'inflammation peut être cruciale dans le traitement de diverses affections chroniques.
Activité anticancéreuse
Les dihydropyrano[2,3-c]pyrazoles sont connus pour leurs activités anticancéreuses . La recherche sur leur mécanisme d'action et leur efficacité contre différents types de cellules cancéreuses peut conduire au développement de nouvelles thérapies anticancéreuses.
Activité inhibitrice de la kinase
Ces dérivés servent d'inhibiteurs potentiels de la kinase Chk1 humaine , qui est impliquée dans le contrôle du cycle cellulaire. L'inhibition de la kinase Chk1 peut être une stratégie pour le traitement du cancer, car elle peut entraîner la mort des cellules cancéreuses en division rapide.
Synthèse sans solvant
La synthèse de ces composés peut être effectuée dans des conditions sans solvant, ce qui est bénéfique pour des raisons environnementales et économiques . Cette méthode a également tendance à augmenter les rendements et à simplifier le processus de purification.
Mécanisme D'action
Target of Action
The primary target of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is the human Chk1 kinase enzyme . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cellular response to DNA damage .
Mode of Action
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile interacts with the human Chk1 kinase enzyme, potentially inhibiting its activity . This interaction can lead to changes in the cell cycle and DNA repair mechanisms, affecting the growth and proliferation of cells .
Biochemical Pathways
The compound’s interaction with the human Chk1 kinase enzyme affects the cell cycle regulation and DNA repair pathways . These pathways are critical for maintaining genomic stability and preventing the proliferation of damaged cells . The compound’s potential inhibition of the human Chk1 kinase enzyme can disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis .
Result of Action
The molecular and cellular effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile’s action include potential changes in cell cycle progression and DNA repair mechanisms . These changes can lead to cell cycle arrest or apoptosis, preventing the proliferation of damaged cells .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile. For instance, certain catalysts and energy-efficient techniques such as microwave and ultrasound-assisted synthesis can enhance the reaction rates of the compound’s synthesis . .
Orientations Futures
The field of organic synthesis has witnessed a remarkable paradigm shift towards sustainability and environmental consciousness . The integration of green methodologies in the synthesis of pyranopyrazoles, such as the use of energy-efficient techniques, benign catalysts, and biodegradable composites, represents a promising future direction .
Analyse Biochimique
Biochemical Properties
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of the human Chk1 kinase enzyme, which is involved in cell cycle regulation and DNA damage response . Additionally, 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile exhibits binding interactions with various proteins, potentially modulating their activity and contributing to its biological effects.
Cellular Effects
The effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile on different cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in apoptosis and cell proliferation, thereby impacting cell survival and growth . Furthermore, 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to the active site of the human Chk1 kinase enzyme, inhibiting its activity and preventing the phosphorylation of downstream targets involved in cell cycle regulation . Additionally, 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile can activate or inhibit other enzymes, leading to alterations in cellular signaling pathways and gene expression profiles.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile remains stable under specific conditions, maintaining its biological activity over extended periods . Its degradation products may exhibit different biological activities, potentially leading to varied effects on cells and tissues over time.
Dosage Effects in Animal Models
The effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage-dependent effects of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities . Additionally, 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile can affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its uptake and accumulation in target tissues . Additionally, binding proteins can influence the localization and distribution of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile within cells, affecting its biological activity and function.
Subcellular Localization
The subcellular localization of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carbonitrile plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes and signaling pathways.
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZKRWOLAEOHYIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3COCCC3=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





